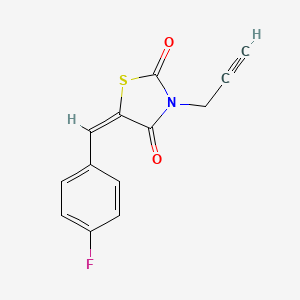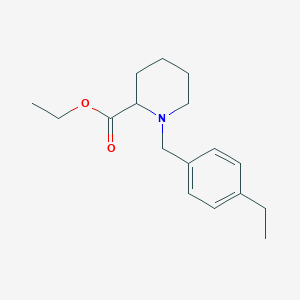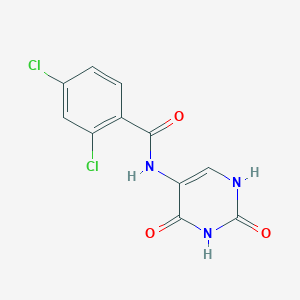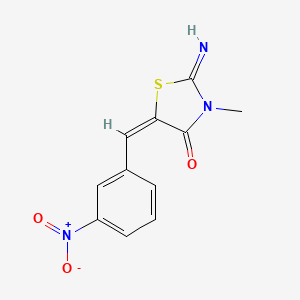
2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one, also known as Nitrothiazolone, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of thiazolidinone, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Nitrothiazolone has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell signaling pathways, such as protein kinases and phosphatases. 2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone has also been shown to induce oxidative stress and DNA damage, which may contribute to its antimicrobial and anticancer activities.
Biochemical and Physiological Effects
2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and biofilm formation of MRSA and VRE. 2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various assays. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Finally, the potential use of 2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone as a lead compound for the development of new drugs should be explored.
Métodos De Síntesis
2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone can be synthesized using different methods. One of the most common methods is the reaction of 3-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain 2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone. Another method involves the reaction of 2-aminothiazole with 3-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The product is then treated with acetic anhydride to obtain 2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone.
Aplicaciones Científicas De Investigación
2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone has been extensively studied for its potential applications in various fields. It has been shown to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). 2-imino-3-methyl-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-oneone has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
(5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-13-10(15)9(18-11(13)12)6-7-3-2-4-8(5-7)14(16)17/h2-6,12H,1H3/b9-6+,12-11? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJURVZRVEOJMSB-XBVDDGHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4938822.png)
![4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4938842.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938858.png)
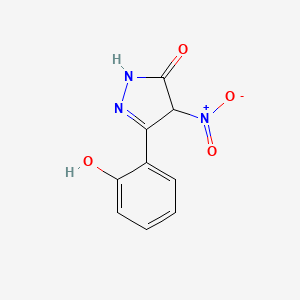
![ethyl 4-[(2-hydroxypropyl)amino]-8-methoxy-3-quinolinecarboxylate](/img/structure/B4938879.png)
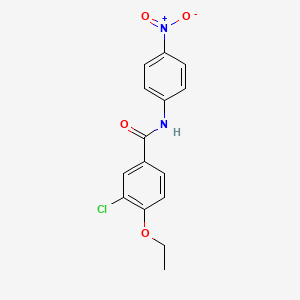
![1-[4-(cyclopentylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4938892.png)
